molecular formula C10H10I2O3 B041250 Ethyl 4-hydroxy-3,5-diiodophenylacetate CAS No. 90917-49-0

Ethyl 4-hydroxy-3,5-diiodophenylacetate

Cat. No.: B041250
CAS No.: 90917-49-0
M. Wt: 431.99 g/mol
InChI Key: OICDFUWSAQEXEK-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-3,5-diiodophenylacetate is an organic compound with the molecular formula C10H10I2O3 It is a derivative of phenylacetate, where the phenyl ring is substituted with two iodine atoms and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-3,5-diiodophenylacetate typically involves the iodination of ethyl 4-hydroxyphenylacetate. The reaction is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction conditions must be carefully controlled to ensure selective iodination at the 3 and 5 positions of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-3,5-diiodophenylacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iodine atoms can be reduced to hydrogen using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium thiolate, and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Ethyl 4-oxo-3,5-diiodophenylacetate.

    Reduction: Ethyl 4-hydroxyphenylacetate.

    Substitution: Ethyl 4-hydroxy-3,5-diazidophenylacetate (when using sodium azide).

Scientific Research Applications

Ethyl 4-hydroxy-3,5-diiodophenylacetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine atoms.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the field of radiopharmaceuticals for diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-3,5-diiodophenylacetate depends on its specific application. In biological systems, the compound may interact with molecular targets through its hydroxy and iodine groups. The hydroxy group can form hydrogen bonds with proteins or enzymes, while the iodine atoms can participate in halogen bonding or serve as radiolabels for imaging purposes. The exact pathways and molecular targets involved vary depending on the context of its use.

Comparison with Similar Compounds

Ethyl 4-hydroxy-3,5-diiodophenylacetate can be compared with other similar compounds such as:

    Ethyl 4-hydroxyphenylacetate: Lacks the iodine atoms, making it less suitable for applications requiring radiolabeling.

    Ethyl 4-hydroxy-3-iodophenylacetate: Contains only one iodine atom, which may limit its effectiveness in certain applications.

    Ethyl 4-hydroxy-3,5-dibromophenylacetate: Contains bromine atoms instead of iodine, which can affect its reactivity and suitability for specific uses.

This compound stands out due to the presence of two iodine atoms, enhancing its potential for radiolabeling and other specialized applications.

Properties

IUPAC Name

ethyl 2-(4-hydroxy-3,5-diiodophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10I2O3/c1-2-15-9(13)5-6-3-7(11)10(14)8(12)4-6/h3-4,14H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICDFUWSAQEXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238317
Record name Ethyl 4-hydroxy-3,5-diiodophenylacetate
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URL https://comptox.epa.gov/dashboard/DTXSID10238317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90917-49-0
Record name Ethyl 4-hydroxy-3,5-diiodobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90917-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl 4-hydroxy-3,5-diiodophenylacetate
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Record name Ethyl 4-hydroxy-3,5-diiodophenylacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-hydroxy-3,5-diiodophenylacetate
Source European Chemicals Agency (ECHA)
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Record name ETHYL 4-HYDROXY-3,5-DIIODOPHENYLACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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